molecular formula C19H20N4O2S B2525343 (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1259233-34-5

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B2525343
CAS No.: 1259233-34-5
M. Wt: 368.46
InChI Key: NPXLZKPSCNXDGL-UHFFFAOYSA-N
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Description

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Computational Study

The molecular structure and properties of thioamide derivatives have been extensively studied through various spectroscopic techniques and computational methods. For instance, the thioamide moiety exhibits a Z-conformation and demonstrates a high rotational barrier around the C-N bond. Such studies are crucial for understanding the chemical behavior and potential applications of compounds like (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide in various fields including material science and pharmaceuticals (Prasanth et al., 2015).

Synthesis of Heterocyclic Systems

Research has shown the utility of similar compounds in the synthesis of diverse heterocyclic systems, which are foundational in the development of new therapeutic agents. For example, derivatives have been used as reagents for the preparation of compounds like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing the versatility of these compounds in synthesizing biologically relevant heterocycles (Selič et al., 1997).

Chemical Characterization and Application

The chemical characterization and application of thiazolecarboxylic acid derivatives, including acylation and methylation processes, highlight the potential of these compounds in creating more complex molecules. Such processes are pivotal in drug synthesis and the development of new materials with specific functions (Dovlatyan et al., 2004).

Role in Antibacterial and Antifungal Agents

Compounds similar to this compound have been evaluated for their potential as antibacterial and antifungal agents. The synthesis and characterization of novel compounds, including their docking studies and anti-microbial evaluation, indicate their promising role in addressing various microbial infections (Spoorthy et al., 2021).

Tyrosinase Inhibition and Transportation Behavior

Investigations into the inhibition of tyrosinase activity and the transportation behavior of novel β-enamino thiosemicarbazide derivatives, including their interaction with human serum albumin, provide insight into the therapeutic potential of these compounds. Such studies are essential for the development of new treatments for conditions like hyperpigmentation and for understanding the pharmacokinetics of potential drugs (Chaves et al., 2018).

Properties

IUPAC Name

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-5-23(14(4)24)19-21-16(11-26-19)9-15(10-20)18(25)22-17-12(2)7-6-8-13(17)3/h6-9,11H,5H2,1-4H3,(H,22,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXLZKPSCNXDGL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=C(C=CC=C2C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.